S-[p-Chlorothiobenzoyl]thioglycolic acid
Description
S-[p-Chlorothiobenzoyl]thioglycolic acid (CAS: 942-91-6), also referred to as S-(thiobenzoyl)thioglycolic acid with a para-chloro substituent, is a sulfur-containing organic compound with the molecular formula C₉H₇ClO₂S₂ and a molecular weight of 212.29 g/mol . Structurally, it consists of a thiobenzoyl group (C₆H₄S-) attached via a thioester linkage to thioglycolic acid (HS-CH₂-COOH). The para-chloro substituent on the benzoyl ring introduces electron-withdrawing effects, influencing its reactivity and biological interactions. This compound is utilized in polymer chemistry as a chain-transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization and in medicinal chemistry for enzyme inhibition studies .
Properties
CAS No. |
38204-36-3 |
|---|---|
Molecular Formula |
C9H7ClO2S2 |
Molecular Weight |
246.7 g/mol |
IUPAC Name |
2-(4-chlorobenzenecarbothioyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H7ClO2S2/c10-7-3-1-6(2-4-7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12) |
InChI Key |
ANBCAXVEMHHBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)SCC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The chemical and biological behavior of S-[p-chlorothiobenzoyl]thioglycolic acid is influenced by substituents on the benzoyl ring. Key structural analogs include:
Key Observations :
- Electron Effects : The chloro group (p-Cl) increases electrophilicity compared to methylthio (p-SCH₃) or ethylthio (p-SC₂H₅) groups, which are electron-donating. This impacts reactivity in nucleophilic substitution reactions and binding to enzyme active sites .
- Hydrophobicity : Alkylthio substituents (e.g., SCH₃, SC₂H₅) enhance lipophilicity, improving membrane permeability in biological systems .
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